![molecular formula C10H11BrO2 B171663 Ethyl 3-bromo-2-methylbenzoate CAS No. 103038-43-3](/img/structure/B171663.png)
Ethyl 3-bromo-2-methylbenzoate
Overview
Description
Ethyl 3-bromo-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-methylbenzoate can be synthesized through the esterification of 3-bromo-2-methylbenzoic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions in an azeotropic mixture with benzene to remove water formed during the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of thionyl chloride to convert 3-bromo-2-methylbenzoic acid to its corresponding acid chloride, which is then reacted with ethanol to form the ester. This method can be advantageous due to the higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: 3-bromo-2-methylbenzyl alcohol.
Hydrolysis: 3-bromo-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-2-methylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-methylbenzoate involves its reactivity as an ester and a brominated aromatic compound. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the benzene ring towards nucleophilic attack .
Comparison with Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-3-methylbenzoate: Similar structure but with the bromine and methyl groups at different positions on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine and methyl groups on the benzene ring can significantly affect the compound’s chemical behavior and its applications in synthesis .
Biological Activity
Ethyl 3-bromo-2-methylbenzoate (C10H11BrO2) is an organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate moiety with a bromine substituent at the 3-position and a methyl group at the 2-position. Its molecular weight is approximately 243.10 g/mol, and it is classified as a halogenated benzoate, which enhances its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C10H11BrO2 |
Molecular Weight | 243.10 g/mol |
CAS Number | 103038-43-3 |
Purity | Varies by supplier |
Synthesis
The synthesis of this compound typically involves the bromination of 2-methylbenzoic acid followed by esterification with ethanol. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification process usually requires a strong acid catalyst under reflux conditions to ensure complete conversion to the ethyl ester.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the bromine atom may enhance these properties by enabling interactions with microbial enzymes or receptors.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory agents .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic disorders or cancers.
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. The halogen substituent can facilitate covalent bonding with nucleophilic sites on proteins, leading to modulation of enzyme activity or receptor function. This interaction may result in various biological effects, including:
- Inhibition of Enzyme Activity : By forming covalent bonds, the compound can inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Signaling Modulation : It may influence cellular signaling pathways through redox reactions or by altering receptor activity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potent antimicrobial activity.
-
Anti-inflammatory Research :
- Research focused on the anti-inflammatory properties demonstrated that this compound reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
- Enzyme Inhibition Analysis :
Properties
IUPAC Name |
ethyl 3-bromo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZDEZLLBGJTTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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